molecular formula C16H29N3O6 B13386512 2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

Cat. No.: B13386512
M. Wt: 359.42 g/mol
InChI Key: ORIIRLCDJGETQD-UHFFFAOYSA-N
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Description

2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of amino acids as starting materials. The process includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Peptide coupling reagents facilitate the formation of amide bonds between amino acids.

    Deprotection: Removal of protecting groups to reveal the desired functional groups.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesizers and large-scale reactors to handle the complex multi-step synthesis efficiently. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine, N-acetyl-L-seryl: Similar in structure but with different functional groups.

    Ac-SDKP: A peptide with comparable bioactive properties.

Uniqueness

2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity

Properties

IUPAC Name

2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIRLCDJGETQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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